Cas no 91-80-5 (Methapyrilene)
Methapyrilene Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanediamine,N1,N1-dimethyl-N2-2-pyridinyl-N2-(2-thienylmethyl)-
- Methapyrilene
- N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine
- metapyrilene
- Methapyrilen
- Paradormalene
- Pyrinistab
- Pyrinistol
- Restryl
- Semikon
- Tenalin
- Thenylene
- Thenylpyramine
- Thionylan
- DivK1c_000928
- Lullamin
- Histadyl (Salt/Mix)
- Spectrum_001573
- NCGC00015704-03
- Sleepwell
- Metapirileno
- Methapyrilene [INN:BAN]
- CHEBI:6820
- Lopac0_000851
- CAS_91-80-5
- Pyridine, 2-[[2-(dimethylamino)ethyl]-2-thenylamino]-
- N,N-Dimethyl-N'-2-pyridinyl-N'-(2-thienylmethyl)-1,2-ethanediamine
- KBio1_000928
- METHAPYRILENE [MART.]
- NCGC00015704-06
- N-(alpha-Pyridyl)-N-(alpha-thenyl)-N',N'-dimethylethylenediamine
- NCI-C09018
- 2-[[2-(Dimethylamino)ethyl]-2-thenylamino]pyridine
- Metapirileno [INN-Spanish]
- HSDB 4163
- SPBio_002324
- METHAPYRILENE [WHO-DD]
- BPBio1_000445
- Methacon (Salt/Mix)
- methypyrilene
- Lopac-M-9125
- Methapyrilene Dihydrochloride
- SBI-0050827.P003
- Somnicaps (Salt/Mix)
- Histadyl
- NSC_4098
- NCGC00015704-05
- BSPBio_003464
- IDI1_000928
- NCGC00015704-04
- AB00053658_13
- Methapyrilene, (base)
- KBio3_002968
- METHAPYRILENE [MI]
- 1ST14311
- BDBM81469
- Prestwick0_000342
- 2-((2-(Dimethylamino)ethyl)-2-thenylamino)pyridine
- Rest-on
- BSPBio_000403
- DTXSID2023278
- Lullamin (Salt/Mix)
- 5-22-08-00401 (Beilstein Handbook Reference)
- AH-42
- Spectrum3_001902
- HY-111130
- RCRA waste number U155
- Prestwick1_000342
- BRN 0220729
- SPBio_002171
- EINECS 202-099-8
- RCRA waste no. U155
- N-(.alpha.-Pyridyl)-N-(.alpha.-thenyl)-N',N'-dimethylethylenediamine
- Methapyriline
- CS-0034345
- Prestwick2_000342
- Spectrum5_001017
- SCHEMBL19209
- Prestwick3_000342
- Metapirilene [DCIT]
- A 3322
- KBio2_004621
- METHAPYRILENE [HSDB]
- NINDS_000928
- A01LX40298
- Q59854145
- DB04819
- N,N-Dimethyl-N'-pyrid-2-yl-N'-2-thenylethylenediamine
- Methapyrilenum [INN-Latin]
- NCGC00015704-13
- N,N-dimethyl-N'-pyridin-2-yl-N'-(2-thienylmethyl)ethane-1,2-diamine
- KBio2_002053
- Tenalin base
- HNJJXZKZRAWDPF-UHFFFAOYSA-N
- NCI-C55550
- CHEMBL1411979
- CAS-135-23-9
- Metapirilene
- Spectrum4_000176
- Tem-Histine (Salt/Mix)
- SDCCGSBI-0050827.P004
- NCGC00015704-01
- BRD-K47323024-003-05-3
- KBio2_007189
- 1,2-Ethanediamine, N,N-dimethyl-N'-2-pyridinyl-N'-(2-thienylmethyl)-
- Methapyrilene 2000 microg/mL in Dichloromethane
- UNII-A01LX40298
- Spectrum2_001986
- Histase
- Histadryl
- AB00053658
- KBioSS_002053
- 91-80-5
- BRD-K47323024-003-15-2
- A-3322
- Thenylene base
- AKOS040748909
- CCRIS 5429
- METHAPYRILENE [VANDF]
- AB00053658_12
- L001018
- Pyrathyn
- KBioGR_000691
- Teralin (Salt/Mix)
- NCGC00015704-02
- NCGC00162277-01
- Pyrahistine
- A 3322; AH 42; Pyrinistol; Rest-on; Restryl; Semikon
- METHAPYRILENE [INN]
- N,N-dimethyl-N'-pyridin-2-yl-N'-[(thiophen-2-yl)methyl]ethane-1,2-diamine
- Methapyrilenum
- Pyridine, 2-((2-(dimethylamino)ethyl)-2-thenylamino)-
- NS00010172
- CCG-204934
-
- Inchi: 1S/C14H19N3S/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3
- InChI Key: HNJJXZKZRAWDPF-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CN(C1C=CC=CN=1)CCN(C)C
Computed Properties
- Exact Mass: 261.13000
- Monoisotopic Mass: 261.129968
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.1388 (rough estimate)
- Melting Point: 25°C
- Boiling Point: bp0.45 125-135°; bp3 173-175°
- Flash Point: No data available
- Refractive Index: nD25 1.5842 (also reported as 1.5835)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 47.61000
- LogP: 2.71130
- Vapor Pressure: 7.0X10-4 mm Hg at 25 °C (extrapolated from vapor pressure data at higher temperatures, SRC)
Methapyrilene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN 1851
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Safety Term:6.1(b)
- Packing Group:III
- HazardClass:6.1(b)
- PackingGroup:III
- Toxicity:LD50 in mice, guinea pigs (mg/kg): 182.2 ±12.8, 374.9 ±34.5 orally; in mice (mg/kg): 19.85 ±0.69 i.v. (Lee)
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methapyrilene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M259998-500mg |
Methapyrilene |
91-80-5 | 500mg |
$ 304.00 | 2023-09-07 | ||
| TRC | M259998-1g |
Methapyrilene |
91-80-5 | 1g |
$ 569.00 | 2023-09-07 | ||
| TRC | M259998-2.5g |
Methapyrilene |
91-80-5 | 2.5g |
$ 1125.00 | 2022-06-04 | ||
| TRC | M259998-5g |
Methapyrilene |
91-80-5 | 5g |
$2434.00 | 2023-05-18 | ||
| TRC | M259998-2500mg |
Methapyrilene |
91-80-5 | 2500mg |
$1372.00 | 2023-05-18 | ||
| BAI LING WEI Technology Co., Ltd. | APP-9-126-10X-1mL |
Methapyrilene,1000 μg/mL in Dichloromethane |
91-80-5 | 1000 μg/mL in Dichloromethane | 1mL |
¥ 463 | 2021-07-07 | |
| BAI LING WEI Technology Co., Ltd. | J29APP-9-126-1ml |
Methapyrilene |
91-80-5 | 100 μg/mL in Dichloromethane | 1ml |
¥325 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J29APP-9-126-10X-1ml |
Methapyrilene |
91-80-5 | 1000 μg/mL in Dichloromethane | 1ml |
¥488 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J08DRE-GS09010392DI-1ml |
Methapyrilene |
91-80-5 | 1ml |
¥2112 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | J08DRE-GA09010392DI-1ml |
Methapyrilene |
91-80-5 | 1ml |
¥531 | 2023-11-24 |
Methapyrilene Suppliers
Methapyrilene Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on Methapyrilene
Methapyrilene (CAS No. 91-80-5): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methapyrilene, identified by the chemical abstracts service number CAS No. 91-80-5, is a compound of significant interest in the realm of chemical and pharmaceutical research. This introduction delves into the multifaceted aspects of Methapyrilene, exploring its chemical properties, pharmacological applications, and the latest advancements in its study and utilization.
The molecular structure of Methapyrilene consists of a complex arrangement of carbon, hydrogen, and oxygen atoms, which contribute to its unique physicochemical properties. As a tricyclic compound, it exhibits characteristics that make it valuable in various scientific investigations. The compound's stability and reactivity under different conditions have been extensively studied, providing insights into its potential uses in synthetic chemistry and drug development.
In recent years, Methapyrilene has garnered attention for its pharmacological properties. Research has indicated that it possesses anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications. Studies have explored its mechanism of action, revealing interactions with specific biological pathways that could lead to novel drug formulations. These findings are particularly relevant in the context of chronic pain management and inflammatory diseases.
One of the most intriguing aspects of Methapyrilene is its role in chemical biology research. The compound's ability to modulate certain enzymes and receptors has opened up new avenues for understanding cellular processes. For instance, investigations have shown that Methapyrilene can influence the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. This knowledge is pivotal for optimizing drug delivery systems and minimizing adverse effects.
The synthesis of Methapyrilene has also been a focus of scientific inquiry. Researchers have developed efficient synthetic routes that enhance yield and purity, making it more accessible for industrial applications. These advancements in synthetic methodologies have not only improved the production process but also paved the way for derivative compounds with enhanced pharmacological properties.
Furthermore, the application of computational chemistry has significantly contributed to the understanding of Methapyrilene's behavior. Molecular modeling techniques have allowed scientists to predict how Methapyrilene interacts with biological targets at an atomic level. This approach has been instrumental in designing modified versions of the compound that exhibit improved efficacy and reduced side effects.
Recent clinical trials have begun to explore the therapeutic potential of Methapyrilene in humans. Initial results suggest that it may be effective in treating conditions characterized by inflammation and pain. These trials are part of a broader effort to translate laboratory findings into clinical practice, ensuring that promising compounds like Methapyrilene can benefit patients worldwide.
The environmental impact of Methapyrilene production and application is another critical consideration. Efforts are underway to develop sustainable synthetic methods that minimize waste and reduce environmental footprint. Such initiatives align with global trends toward green chemistry, emphasizing the importance of responsible chemical management.
Future research directions for Methapyrilene include exploring its potential as an intermediate in the synthesis of more complex pharmaceuticals. By understanding its reactivity patterns and functional groups, scientists can design novel molecules with tailored properties for specific therapeutic applications. This ongoing research underscores the dynamic nature of chemical biology and pharmaceutical science.
In conclusion, Methapyrilene (CAS No. 91-80-5) represents a fascinating compound with diverse applications in chemical research and pharmaceutical development. Its unique properties, coupled with recent advancements in synthetic chemistry and computational biology, position it as a valuable asset in modern science. As research continues to uncover new possibilities, Methapyrilene is poised to play an increasingly significant role in addressing global health challenges.
91-80-5 (Methapyrilene) Related Products
- 5801-12-7(1,2-Ethanediamine,N1-[(5-bromo-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, hydrochloride(1:1))
- 104164-84-3(Acetamide,N,N-dimethyl-2-[2-pyridinyl(2-thienylmethyl)amino]-)
- 140-19-2(N-[(thiophen-2-yl)methyl]pyridin-2-amine)
- 135-23-9(methapyrilene hydrochloride)
- 90797-71-0(2-Pyridinamine,N-[(5-chloro-2-thienyl)methyl]-)
- 33032-12-1(Methapyrilene Fumarate)
- 148-65-2(1,2-Ethanediamine,N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-)
- 104181-68-2(Pyridinol,2-[[2-(methylamino)ethyl](2-thienylmethyl)amino]- (9CI))
- 111398-41-5(3-Pyridinol,2-[[2-(dimethylamino)ethyl](2-thienylmethyl)amino]-)
- 5768-23-0(1,2-Ethanediamine,N-[(5-bromo-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-)